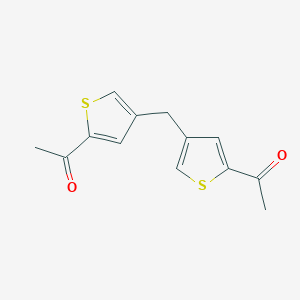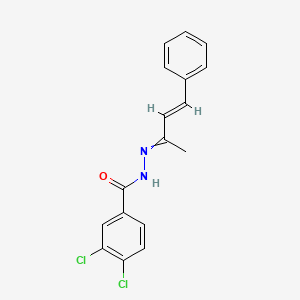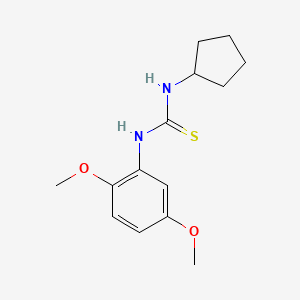![molecular formula C18H21N3O3 B5866930 2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide, also known as Furosemide, is a potent diuretic drug that is widely used in the treatment of several medical conditions such as hypertension, congestive heart failure, and edema. Furosemide belongs to the class of loop diuretics, which act by inhibiting the reabsorption of sodium and chloride ions in the ascending loop of Henle in the kidneys. This results in increased urine output, which helps to reduce the volume of extracellular fluid in the body.
作用機序
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide acts by inhibiting the Na+/K+/2Cl- co-transporter in the ascending limb of the loop of Henle in the kidneys. This results in the inhibition of sodium and chloride ion reabsorption, leading to increased urine output. This compound also reduces the reabsorption of calcium and magnesium ions, which can lead to hypocalcemia and hypomagnesemia in some patients.
Biochemical and Physiological Effects
This compound has several biochemical and physiological effects on the body. It can lead to a reduction in blood volume and plasma volume, which helps to reduce blood pressure. This compound also reduces the preload on the heart, which can improve cardiac function in patients with heart failure. This compound can also lead to a reduction in serum potassium levels, which can cause hypokalemia in some patients.
実験室実験の利点と制限
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has several advantages for use in laboratory experiments. It is a potent diuretic that can be used to induce diuresis in animal models. This can be useful in studying the effects of diuretics on various physiological parameters. This compound is also widely available and relatively inexpensive. However, this compound has several limitations for use in laboratory experiments. It can cause hypokalemia and hypomagnesemia, which can affect the interpretation of experimental results. This compound can also cause dehydration and electrolyte imbalances, which can be detrimental to animal welfare.
将来の方向性
There are several future directions for research on 2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide. One area of research is the development of new formulations of this compound that can improve its bioavailability and reduce its side effects. Another area of research is the identification of new therapeutic applications for this compound. For example, this compound has been shown to have antitumor effects in some studies, and further research in this area may lead to the development of new cancer therapies. Additionally, further research is needed to better understand the mechanisms of action of this compound and its effects on various physiological parameters.
合成法
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide can be synthesized through several methods, including the reaction of 4-chloro-N-furfuryl-5-sulfamoylanthranilic acid with piperazine in the presence of a base such as sodium hydroxide. The resulting intermediate is then treated with 4-methylbenzoyl chloride to yield this compound.
科学的研究の応用
2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide has been extensively studied for its therapeutic effects in various medical conditions. Several studies have demonstrated its effectiveness in reducing blood pressure, improving cardiac function, and treating edema associated with congestive heart failure. This compound has also been shown to be effective in the treatment of acute pulmonary edema, a life-threatening condition that can occur in patients with heart failure.
特性
IUPAC Name |
2-[4-(furan-2-carbonyl)piperazin-1-yl]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3/c1-14-4-6-15(7-5-14)19-17(22)13-20-8-10-21(11-9-20)18(23)16-3-2-12-24-16/h2-7,12H,8-11,13H2,1H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAKFKKUTHKEDDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49734011 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(cyanomethyl)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5866875.png)

![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)


![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5866927.png)

![methyl [2-chloro-4-(1-pyrrolidinylsulfonyl)phenoxy]acetate](/img/structure/B5866944.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)

![1-[2-(5-acetyl-2-furyl)imidazo[2,1-a]isoquinolin-3-yl]ethanone](/img/structure/B5866959.png)